3-Acetyl-11-keto-beta-boswellic acid

Catalog No.
S517739
CAS No.
67416-61-9
M.F
C32H48O5
M. Wt
512.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-11-keto-beta-boswellic acid

CAS Number

67416-61-9

Product Name

3-Acetyl-11-keto-beta-boswellic acid

IUPAC Name

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

InChI

InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23-,24-,25+,26-,28-,29+,30-,31-,32-/m1/s1

InChI Key

HMMGKOVEOFBCAU-BCDBGHSCSA-N

SMILES

O=C([C@@]([C@]1([H])CC[C@@]2(C)[C@]3(C)CC[C@@]4(C)CC[C@@H](C)[C@H](C)[C@@]4([H])C3=C5)(C)[C@H](OC(C)=O)CC[C@]1(C)[C@@]2([H])C5=O)O

Solubility

Soluble in DMSO

Synonyms

3-O-acetyl-11-keto-boswellic acid, acetyl-11-keto-beta-boswellic acid, acetyl-11-keto-boswellic acid, acetyl-11-ketoboswellic acid, AcKBA, AKBA cpd

Canonical SMILES

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C

Description

The exact mass of the compound 3-Acetyl-11-keto-beta-boswellic acid is 512.35 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • AKBA is a triterpenoid, a type of organic molecule with a complex carbon structure [].
  • It is the most bioactive component of Boswellia serrata resin [].

Molecular Structure Analysis

  • AKBA has a pentacyclic triterpene structure, meaning it consists of five interconnected carbon rings [].
  • The structure also includes ketone and acetyl functional groups, which are thought to contribute to its bioactivity [].
  • Due to the complexity of the molecule, a detailed structural analysis is beyond the scope of this response.

Chemical Reactions Analysis

  • The specific chemical reactions involved in the biosynthesis of AKBA in Boswellia serrata trees are not fully understood [].
  • Research on the chemical modification of AKBA to create new compounds with potential therapeutic applications is ongoing, but details of these reactions are often proprietary [].

Physical And Chemical Properties Analysis

  • Isolated AKBA is a white powder [].
  • Specific data on melting point, boiling point, solubility, and stability is not readily available from scientific sources.

AKBA is thought to exert its anti-inflammatory effects through several mechanisms, including []:

  • Inhibition of 5-lipoxygenase, an enzyme involved in the production of inflammatory molecules called leukotrienes [].
  • Modulation of the immune system by affecting signaling pathways [].

More research is needed to fully understand the mechanism of action of AKBA.

  • Studies suggest that AKBA is relatively safe at low doses [].
  • However, more data is needed to determine the safety profile of long-term use or high doses [].
  • As with any supplement or medication, it is important to consult with a healthcare professional before using AKBA.

3-Acetyl-11-keto-beta-boswellic acid (AKBA) is a naturally occurring compound found in the gum resin of Boswellia serrata trees, commonly known as Indian frankincense []. Research suggests AKBA may hold promise as a therapeutic agent due to its anti-inflammatory properties.

Inhibition of 5-Lipoxygenase

One of the primary mechanisms by which AKBA exerts its anti-inflammatory effect is through the inhibition of the enzyme 5-lipoxygenase (5-LO) []. 5-LO is a key enzyme in the leukotriene pathway, which is involved in the production of inflammatory mediators called leukotrienes []. Studies have shown that AKBA selectively inhibits 5-LO in a non-competitive manner, meaning it does not directly compete with the substrate for the enzyme's binding site []. This targeted inhibition may contribute to AKBA's potential anti-inflammatory benefits.

Boswellic Acids and Inflammatory Diseases

Boswellic acids, including AKBA, have been studied for their potential role in managing various inflammatory diseases. These include:

  • Osteoarthritis: Research suggests that AKBA may help reduce pain and improve joint function in individuals with osteoarthritis [].
  • Inflammatory Bowel Disease (IBD): Studies investigating the use of AKBA for IBD are ongoing, with some early evidence suggesting potential benefits in managing ulcerative colitis [].
  • Cancer: While research is preliminary, some studies suggest that AKBA may have anti-tumor properties [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7.2

Exact Mass

512.35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BS16QT99Q1

Other CAS

67416-61-9

Dates

Modify: 2023-08-15
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2: Ranzato E, Martinotti S, Volante A, Tava A, Masini MA, Burlando B. The major Boswellia serrata active 3-acetyl-11-keto-β-boswellic acid strengthens interleukin-1α upregulation of matrix metalloproteinase-9 via JNK MAP kinase activation. Phytomedicine. 2017 Dec 1;36:176-182. doi: 10.1016/j.phymed.2017.09.010. Epub 2017 Sep 25. PubMed PMID: 29157812.
3: Sayed AS, Gomaa IEO, Bader M, El Sayed NSED. Role of 3-Acetyl-11-Keto-Beta-Boswellic Acid in Counteracting LPS-Induced Neuroinflammation via Modulation of miRNA-155. Mol Neurobiol. 2017 Oct 27. doi: 10.1007/s12035-017-0801-2. [Epub ahead of print] PubMed PMID: 29079998.
4: Rehman NU, Ali L, Al-Harrasi A, Mabood F, Al-Broumi M, Khan AL, Hussain H, Hussain J, Csuk R. Quantification of AKBA in Boswellia sacra Using NIRS Coupled with PLSR as an Alternative Method and Cross-Validation by HPLC. Phytochem Anal. 2017 Sep 7. doi: 10.1002/pca.2721. [Epub ahead of print] PubMed PMID: 28881407.
5: Niphadkar SS, Rathod VK. Adsorption kinetics, isotherm, and thermodynamics studies of acetyl-11-keto-β-boswellic acids (AKBA) from Boswellia serrata extract using macroporous resin. Prep Biochem Biotechnol. 2017 Sep 14;47(8):804-812. doi: 10.1080/10826068.2017.1342263. Epub 2017 Jun 29. PubMed PMID: 28662360.
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7: Yang S, Zhou B, Xu W, Xue F, Nisar MF, Bian C, Huang X, Yang L, Zhang Y, Bartsch JW, Zhong JL. Nrf2- and Bach1 May Play a Role in the Modulation of Ultraviolet A-Induced Oxidative Stress by Acetyl-11-Keto-β-Boswellic Acid in Skin Keratinocytes. Skin Pharmacol Physiol. 2017;30(1):13-23. doi: 10.1159/000452744. Epub 2017 Feb 1. PubMed PMID: 28142143.
8: Meka B, Ravada SR, Murali Krishna Kumar M, Purna Nagasree K, Golakoti T. Synthesis of new analogs of AKBA and evaluation of their anti-inflammatory activities. Bioorg Med Chem. 2017 Feb 15;25(4):1374-1388. doi: 10.1016/j.bmc.2016.12.045. Epub 2016 Dec 29. PubMed PMID: 28110820.
9: Shang P, Liu W, Liu T, Zhang Y, Mu F, Zhu Z, Liang L, Zhai X, Ding Y, Li Y, Wen A. Acetyl-11-Keto-β-Boswellic Acid Attenuates Prooxidant and Profibrotic Mechanisms Involving Transforming Growth Factor-β1, and Improves Vascular Remodeling in Spontaneously Hypertensive Rats. Sci Rep. 2016 Dec 23;6:39809. doi: 10.1038/srep39809. PubMed PMID: 28009003; PubMed Central PMCID: PMC5180224.
10: Li K, Li L, Wang S, Li X, Ma T, Liu D, Jing Y, Zhao L. Design and synthesis of novel 2-substituted 11-keto-boswellic acid heterocyclic derivatives as anti-prostate cancer agents with Pin1 inhibition ability. Eur J Med Chem. 2017 Jan 27;126:910-919. doi: 10.1016/j.ejmech.2016.09.089. Epub 2016 Sep 28. PubMed PMID: 27997878.
11: Li T, Fan P, Ye Y, Luo Q, Lou H. Ring A-modified Derivatives from the Natural Triterpene 3-O-acetyl-11-keto-β-Boswellic Acid and their Cytotoxic Activity. Anticancer Agents Med Chem. 2017;17(8):1153-1167. doi: 10.2174/1871520616666161207144031. PubMed PMID: 27928954.
12: Mannino G, Occhipinti A, Maffei ME. Quantitative Determination of 3-O-Acetyl-11-Keto-βBoswellic Acid (AKBA) and Other Boswellic Acids in Boswellia sacra Flueck (syn. B. carteri Birdw) and Boswellia serrata Roxb. Molecules. 2016 Oct 6;21(10). pii: E1329. PubMed PMID: 27782055.
13: Riva A, Morazzoni P, Artaria C, Allegrini P, Meins J, Savio D, Appendino G, Schubert-Zsilavecz M, Abdel-Tawab M. A single-dose, randomized, cross-over, two-way, open-label study for comparing the absorption of boswellic acids and its lecithin formulation. Phytomedicine. 2016 Nov 15;23(12):1375-1382. doi: 10.1016/j.phymed.2016.07.009. Epub 2016 Jul 27. PubMed PMID: 27765357.
14: Ammon HP. Boswellic Acids and Their Role in Chronic Inflammatory Diseases. Adv Exp Med Biol. 2016;928:291-327. Review. PubMed PMID: 27671822.
15: Xue X, Chen F, Liu A, Sun D, Wu J, Kong F, Luan Y, Qu X, Wang R. Reversal of the multidrug resistance of human ileocecal adenocarcinoma cells by acetyl-11-keto-β-boswellic acid via downregulation of P-glycoprotein signals. Biosci Trends. 2016 Nov 15;10(5):392-399. Epub 2016 Aug 19. PubMed PMID: 27545217.
16: Forouzanfar F, Hosseinzadeh H, Ebrahimzadeh Bideskan A, Sadeghnia HR. Aqueous and Ethanolic Extracts of Boswellia serrata Protect Against Focal Cerebral Ischemia and Reperfusion Injury in Rats. Phytother Res. 2016 Dec;30(12):1954-1967. doi: 10.1002/ptr.5701. Epub 2016 Aug 12. PubMed PMID: 27515127.
17: Rajabian A, Boroushaki MT, Hayatdavoudi P, Sadeghnia HR. Boswellia serrata Protects Against Glutamate-Induced Oxidative Stress and Apoptosis in PC12 and N2a Cells. DNA Cell Biol. 2016 Nov;35(11):666-679. Epub 2016 Aug 5. PubMed PMID: 27494534.
18: Cui Y, Tian X, Ning J, Wang C, Yu Z, Wang Y, Huo X, Jin L, Deng S, Zhang B, Ma X. Metabolic Profile of 3-Acetyl-11-Keto-β-Boswellic Acid and 11-Keto-β-Boswellic Acid in Human Preparations In Vitro, Species Differences, and Bioactivity Variation. AAPS J. 2016 Sep;18(5):1273-88. doi: 10.1208/s12248-016-9945-7. Epub 2016 Jun 21. PubMed PMID: 27329304.
19: Chen M, Wang M, Yang Q, Wang M, Wang Z, Zhu Y, Zhang Y, Wang C, Jia Y, Li Y, Wen A. Antioxidant effects of hydroxysafflor yellow A and acetyl-11-keto-β-boswellic acid in combination on isoproterenol-induced myocardial injury in rats. Int J Mol Med. 2016 Jun;37(6):1501-10. doi: 10.3892/ijmm.2016.2571. Epub 2016 Apr 20. PubMed PMID: 27121241; PubMed Central PMCID: PMC4866969.
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